Cas no 933704-01-9 (6-Amino-2-methylpyrimidine-4-carboxylic acid)

6-Amino-2-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring both amino and carboxylic acid moieties, allows for further functionalization, enabling its use in the development of heterocyclic compounds, agrochemicals, and bioactive molecules. The methyl substitution at the 2-position enhances stability and influences reactivity, while the 6-amino group provides a site for selective modifications. This compound is particularly valuable in medicinal chemistry for constructing pyrimidine-based scaffolds, which are prevalent in drug discovery. Its high purity and well-defined properties ensure reproducibility in research and industrial processes.
6-Amino-2-methylpyrimidine-4-carboxylic acid structure
933704-01-9 structure
Product Name:6-Amino-2-methylpyrimidine-4-carboxylic acid
CAS No:933704-01-9
MF:C6H7N3O2
MW:153.138680696487
CID:1028266
PubChem ID:60099444
Update Time:2025-05-22

6-Amino-2-methylpyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-2-methylpyrimidine-4-carboxylic acid
    • 6-Amino-2-methylpyrimidine-4-carboxylicacid
    • SB56522
    • 933704-01-9
    • DTXSID30733612
    • Inchi: 1S/C6H7N3O2/c1-3-8-4(6(10)11)2-5(7)9-3/h2H,1H3,(H,10,11)(H2,7,8,9)
    • InChI Key: LAKKLGFTXYTXPJ-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(N)N=C(C)N=1)=O

Computed Properties

  • Exact Mass: 153.053826475g/mol
  • Monoisotopic Mass: 153.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 89.1Ų

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Additional information on 6-Amino-2-methylpyrimidine-4-carboxylic acid

6-Amino-2-methylpyrimidine-4-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 933704-01-9, known as 6-Amino-2-methylpyrimidine-4-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structure of 6-Amino-2-methylpyrimidine-4-carboxylic acid features a pyrimidine ring with substituents at positions 2, 4, and 6, making it a unique scaffold for further functionalization and exploration.

Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents. The 6-Amino group in this compound introduces nucleophilic properties, while the 2-methyl substitution enhances the molecule's stability and lipophilicity. The 4-carboxylic acid moiety provides versatility in terms of functional group chemistry, enabling the formation of esters, amides, or other derivatives that can be tailored for specific biological targets.

One of the most promising applications of 6-Amino-2-methylpyrimidine-4-carboxylic acid lies in its potential as a building block for peptide-based drugs. Researchers have explored its ability to participate in peptide bond formation, leading to the synthesis of bioactive peptides with enhanced pharmacokinetic profiles. Additionally, the compound has been investigated for its role in nucleic acid analogs, where its structural similarity to natural nucleotides allows for incorporation into DNA or RNA mimics with tailored properties.

In terms of synthesis, 6-Amino-2-methylpyrimidine-4-carboxylic acid can be prepared through various routes, including condensation reactions and multicomponent synthesis strategies. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. For instance, the use of transition metal catalysts has enabled the construction of the pyrimidine ring with high yields and minimal byproducts.

From a biological standpoint, 6-Amino-2-methylpyrimidine-4-carboxylic acid has shown promising activity in preclinical models. Studies have demonstrated its ability to inhibit key enzymes involved in inflammation and cancer progression. Furthermore, its carboxylic acid group facilitates conjugation with targeting ligands, enhancing its delivery to specific tissues or cells. This property makes it an attractive candidate for targeted drug delivery systems.

The integration of computational chemistry tools has also played a pivotal role in understanding the molecular interactions of 6-Amino-2-methylpyrimidine-4-carboxylic acid. Molecular docking studies have revealed potential binding modes with therapeutic targets such as kinases and proteases. These insights guide further optimization efforts aimed at improving potency and selectivity.

In conclusion, 6-Amino-2-methylpyrimidine-4-carboxylic acid (CAS No. 933704-01-9) stands as a versatile and valuable molecule in contemporary chemical research. Its unique structure, combined with recent advancements in synthesis and biological evaluation, positions it as a key player in the development of novel therapeutics. As research continues to uncover new applications and mechanisms of action, this compound is poised to make significant contributions to the field of medicinal chemistry.

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